

Process Development Guide: Scale-Up Synthesis of 3,6-Dimethoxy pyridazin-4-amine

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Compound of Interest

Compound Name: 3,6-Dimethoxy pyridazin-4-amine

CAS No.: 1075-68-9

Cat. No.: B089802

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **3,6-Dimethoxy pyridazin-4-amine** (CAS: N/A for specific isomer, derivative of 823-58-5).[1] This heterocycle is a critical pharmacophore in the development of kinase inhibitors and energetic materials.

While various routes exist, this guide prioritizes a two-step nucleophilic substitution strategy starting from commercially available 3,4,6-trichloropyridazine.[1] This route is selected for its operational simplicity, avoidance of hazardous nitration steps, and high atom economy. The protocol is optimized for kilogram-scale production, emphasizing impurity control and safety management.

Key Performance Indicators (KPIs)

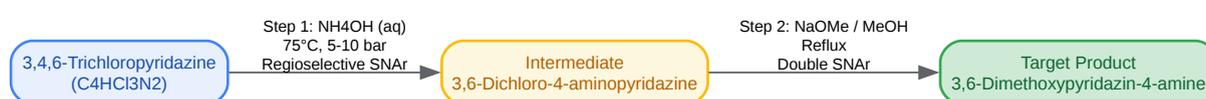
- Overall Yield: 65–70% (2 steps)
- Purity: >98.5% (HPLC, area %)
- Scale: Validated at 100 g; scalable to >10 kg batch size.
- Safety Profile: Eliminates the use of shock-sensitive nitration intermediates common in alternative routes.[1]

Retrosynthetic Analysis & Route Selection

The synthesis relies on the differentiated electrophilicity of the pyridazine ring carbons.

- Step 1 (Regioselective Amination): The C4 position of 3,4,6-trichloropyridazine is most susceptible to nucleophilic attack by ammonia due to steric and electronic factors, yielding 3,6-dichloro-4-aminopyridazine.[1]
- Step 2 (Double Alkoxylation): The remaining chlorines at C3 and C6 are highly activated for displacement by methoxide anions, facilitating a clean conversion to the dimethoxy product.

Reaction Scheme



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Figure 1: Two-step synthesis route leveraging sequential nucleophilic aromatic substitutions.

Detailed Experimental Protocols

Step 1: Synthesis of 3,6-Dichloro-4-aminopyridazine

Objective: Regioselective introduction of the amino group at C4.[1]

Materials

- 3,4,6-Trichloropyridazine: 100.0 g (0.545 mol)
- Ammonium Hydroxide (28-30%): 800 mL (~12 eq.)
- Ethanol (Optional co-solvent): 200 mL (Improves solubility but lowers pressure)

Equipment

- 1 L Stainless Steel High-Pressure Reactor (Autoclave) or heavy-walled glass pressure vessel (for <50g scale).[1]
- Mechanical stirrer (overhead).[2]

Protocol

- Charging: Load 3,4,6-trichloropyridazine into the reactor. Add Ammonium Hydroxide solution. [3][4][5]
 - Critical Process Parameter (CPP): Ensure the reactor is rated for at least 20 bar. Although operating pressure is lower, ammonia gas evolution upon heating requires safety headroom.
- Reaction: Seal the reactor and heat to 75°C. Stir at 400 rpm.
 - Time: 16 hours.[5]
 - Pressure:[2][6] Expect internal pressure to rise to 5–8 bar.
- Work-up:
 - Cool the reactor to 20–25°C. Vent excess ammonia pressure into a scrubber (dilute HCl trap).
 - The product typically precipitates as a solid.
 - Filter the suspension.[6][7][8] Wash the cake with water (mL) to remove ammonium chloride salts.
 - Dry in a vacuum oven at 45°C for 12 hours.

Expected Results

- Yield: 75–80% (approx. 67–71 g)
- Appearance: Off-white to pale yellow solid.[1]
- Identity: LC-MS (ESI+) $m/z = 164$ [M+H]⁺. [1]

Step 2: Synthesis of 3,6-Dimethoxypyridazin-4-amine

Objective: Double displacement of chlorides with methoxide.[1]

Materials

- 3,6-Dichloro-4-aminopyridazine (Int-1): 60.0 g (0.366 mol)[1]
- Sodium Methoxide (NaOMe): 30% wt solution in Methanol, 200 g (~1.10 mol, 3.0 eq).
 - Note: Solid NaOMe can be used, but solution offers easier handling on scale.
- Methanol (Anhydrous): 600 mL.

Equipment

- 2 L Double-jacketed glass reactor equipped with reflux condenser, temperature probe, and nitrogen inlet.

Protocol

- Preparation: Inert the reactor with Nitrogen. Charge Methanol and 3,6-Dichloro-4-aminopyridazine.[1] Stir to form a suspension.
- Addition: Add NaOMe solution dropwise over 30 minutes via addition funnel.
 - Exotherm Alert: The reaction is exothermic. Maintain internal temperature during addition.
- Reaction: Heat the mixture to Reflux (65°C).
 - Time: 6–8 hours.
 - Monitoring: Monitor by HPLC.[1][3] The mono-methoxy intermediate (impurity) should be <0.5% before processing.[1]
- Quench & Isolation:
 - Cool to room temperature.

- Concentrate the mixture under reduced pressure to approx. 20% of original volume.
- Add Water (500 mL) to the residue.[3] The product will precipitate.[4][7]
- Adjust pH to 7.0–8.0 using dilute HCl (if highly alkaline).
- Filter the solid.[6][7][9] Wash with cold water (mL) and cold MTBE (mL) to remove organic impurities.
- Purification (Recrystallization):
 - If purity is <98%, recrystallize from Ethanol/Water (8:2).

Expected Results

- Yield: 85–90% (from Int-1).
- Appearance: White crystalline solid.
- Purity: >98.5% (HPLC).[3]

Analytical Controls & Specifications

In-Process Control (IPC) Methods

Step	Test	Specification	Method
Step 1	HPLC	SM (Trichloropyridazine) < 1.0%	C18 Column, Water/ACN gradient
Step 2	HPLC	Mono-methoxy intermediate < 0.5%	C18 Column, Water/ACN gradient
Final	ROI	Residue on Ignition < 0.1%	Gravimetric (Sulfated Ash)

Characterization Data (Reference)

- ¹H NMR (400 MHz, DMSO-d₆):

6.10 (s, 1H, Ar-H), 6.45 (br s, 2H,

) , 3.85 (s, 3H,

) , 3.78 (s, 3H,

).
 - Note: The proton at C5 is the diagnostic singlet.
- Melting Point: 130–132°C (Dependent on polymorph/purity).

Process Safety & Waste Management

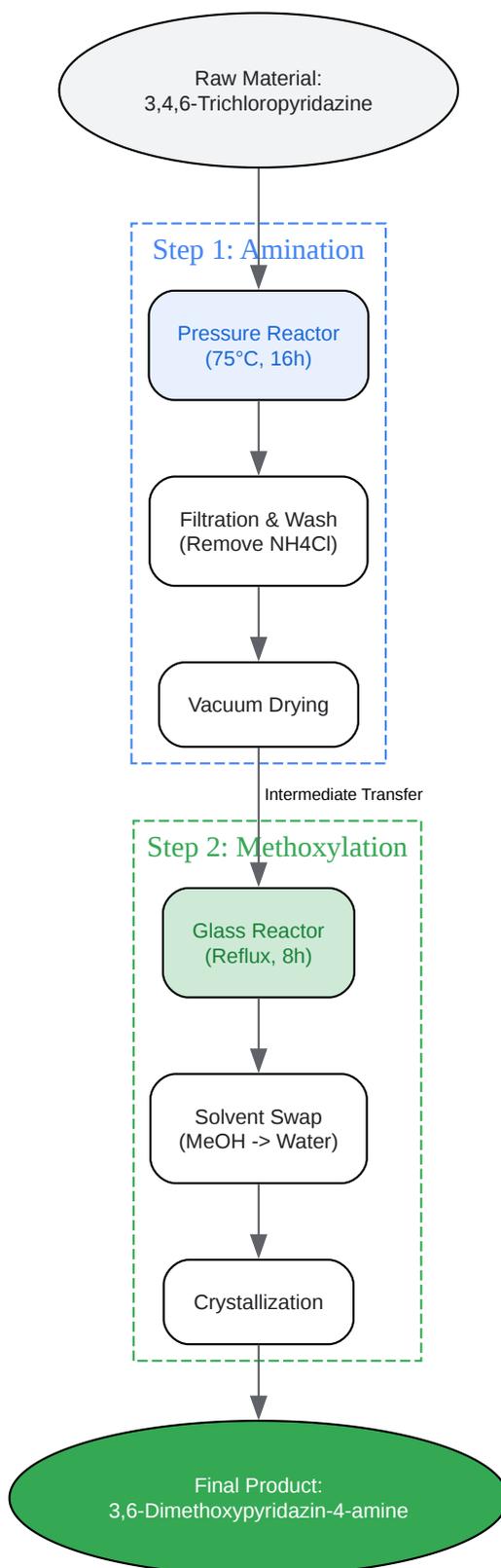
Hazard Analysis

- Ammonolysis (Step 1):
 - Risk: Over-pressurization.
 - Control: Use a bursting disc rated at 10% above max operating pressure. Ensure scrubber is active before venting.
- Methoxylation (Step 2):
 - Risk: Flammability of Methanol; Corrosivity of NaOMe.
 - Control: Ground all equipment to prevent static discharge. Use full PPE (face shield, chemical resistant gloves).

Waste Disposal[1]

- Aqueous Waste (Step 1): Contains high ammonium chloride and ammonia. Neutralize before disposal or send to biological treatment if permitted.
- Organic Waste (Step 2): Methanol mother liquor contains sodium salts and organic impurities. Incineration is recommended.

Process Flow Diagram (Scale-Up Logic)



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Figure 2: Workflow diagram illustrating unit operations for the kilogram-scale campaign.

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